molecular formula C10H7BrN2O2 B5682189 5-bromo-N-2-pyridinyl-2-furamide CAS No. 202118-14-7

5-bromo-N-2-pyridinyl-2-furamide

Cat. No. B5682189
CAS RN: 202118-14-7
M. Wt: 267.08 g/mol
InChI Key: RRADWMLEUKAPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-2-pyridinyl-2-furamide, also known as 5-Br-PYF, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridine derivatives and is known for its ability to modulate various biological processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-2-pyridinyl-2-furamide is not fully understood, but it has been shown to interact with various biological targets. It has been reported to inhibit the interaction between the transcription factor STAT3 and its target DNA, which is involved in the regulation of cell growth and survival. It has also been shown to modulate the activity of ion channels, such as the TRPC3 channel, which is involved in calcium signaling. Additionally, 5-bromo-N-2-pyridinyl-2-furamide has been reported to inhibit the activity of the enzyme CDK5, which is involved in the regulation of neuronal development and function.
Biochemical and Physiological Effects:
5-bromo-N-2-pyridinyl-2-furamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, which suggests its potential as an anticancer agent. It has also been shown to have neuroprotective effects, which make it a promising compound for the treatment of neurodegenerative diseases. Additionally, 5-bromo-N-2-pyridinyl-2-furamide has been reported to have anti-inflammatory properties, which could make it a useful compound for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-2-pyridinyl-2-furamide in lab experiments is its ability to modulate various biological processes. This makes it a versatile compound that can be used in a wide range of experiments. Additionally, 5-bromo-N-2-pyridinyl-2-furamide has been reported to have good solubility in water, which makes it easy to use in experiments.
However, there are also some limitations to using 5-bromo-N-2-pyridinyl-2-furamide in lab experiments. One of the main limitations is its relatively high cost, which can make it difficult to use in large-scale experiments. Additionally, 5-bromo-N-2-pyridinyl-2-furamide has been reported to have some toxicity in certain cell types, which could limit its use in some experiments.

Future Directions

There are many potential future directions for the study of 5-bromo-N-2-pyridinyl-2-furamide. One area of interest is the development of new drugs and therapies based on its properties. For example, 5-bromo-N-2-pyridinyl-2-furamide could be used as a lead compound for the development of new anticancer agents or neuroprotective drugs.
Another area of interest is the further elucidation of its mechanism of action. By understanding how 5-bromo-N-2-pyridinyl-2-furamide interacts with various biological targets, researchers could develop more specific and effective drugs based on its properties.
Finally, the study of 5-bromo-N-2-pyridinyl-2-furamide could also lead to new insights into the regulation of biological processes. By studying how this compound modulates various biological targets, researchers could gain a better understanding of the underlying mechanisms that govern these processes.

Synthesis Methods

The synthesis of 5-bromo-N-2-pyridinyl-2-furamide involves the reaction of 2-bromo-5-nitropyridine with furfurylamine in the presence of a palladium catalyst. The resulting product is then reduced with hydrogen gas to yield 5-bromo-N-2-pyridinyl-2-furamide. This method has been reported to yield a high purity product with good yield.

Scientific Research Applications

5-bromo-N-2-pyridinyl-2-furamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate various biological processes, including the inhibition of protein-protein interactions, the regulation of ion channels, and the modulation of enzymatic activity. These properties make it a promising compound for the development of new drugs and therapies.

properties

IUPAC Name

5-bromo-N-pyridin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-5-4-7(15-8)10(14)13-9-3-1-2-6-12-9/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRADWMLEUKAPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273476
Record name 5-Bromo-N-2-pyridinyl-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202118-14-7
Record name 5-Bromo-N-2-pyridinyl-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202118-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-2-pyridinyl-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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